molecular formula C18H25N3O3S B2643261 3-amino-N-(2-aminoethyl)-N-[(2-phenoxyphenyl)methyl]propane-1-sulfonamide CAS No. 1797772-54-3

3-amino-N-(2-aminoethyl)-N-[(2-phenoxyphenyl)methyl]propane-1-sulfonamide

Cat. No.: B2643261
CAS No.: 1797772-54-3
M. Wt: 363.48
InChI Key: YLUOGOUQUFJHTD-UHFFFAOYSA-N
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Description

3-amino-N-(2-aminoethyl)-N-[(2-phenoxyphenyl)methyl]propane-1-sulfonamide is a complex organic compound that features a sulfonamide group, an aminoethyl chain, and a phenoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-aminoethyl)-N-[(2-phenoxyphenyl)methyl]propane-1-sulfonamide typically involves multiple steps:

  • Formation of the Phenoxyphenyl Intermediate: : The initial step involves the synthesis of the 2-phenoxyphenyl intermediate. This can be achieved through a nucleophilic aromatic substitution reaction where phenol reacts with a halogenated benzene derivative under basic conditions.

  • Attachment of the Sulfonamide Group: : The next step involves the introduction of the sulfonamide group. This is typically done by reacting the phenoxyphenyl intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

  • Formation of the Aminoethyl Chain: : The final step involves the addition of the aminoethyl chain. This can be achieved through a reductive amination reaction where the sulfonamide intermediate reacts with an aminoethyl halide in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Sulfinamide or sulfide derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

Medicine

Medicinally, 3-amino-N-(2-aminoethyl)-N-[(2-phenoxyphenyl)methyl]propane-1-sulfonamide may be explored for its potential as a therapeutic agent. Its sulfonamide group is known for antibacterial properties, and the compound could be investigated for its efficacy against various bacterial strains.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-aminoethyl)-N-[(2-phenoxyphenyl)methyl]propane-1-sulfonamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or binding to receptors, disrupting normal cellular processes. The sulfonamide group could interfere with bacterial folate synthesis, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    N-(2-phenoxyphenyl)methanesulfonamide: Lacks the aminoethyl chain but shares the phenoxyphenyl and sulfonamide groups.

    3-amino-N-(2-aminoethyl)propane-1-sulfonamide: Similar structure but without the phenoxyphenyl moiety.

Uniqueness

3-amino-N-(2-aminoethyl)-N-[(2-phenoxyphenyl)methyl]propane-1-sulfonamide is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

3-amino-N-(2-aminoethyl)-N-[(2-phenoxyphenyl)methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c19-11-6-14-25(22,23)21(13-12-20)15-16-7-4-5-10-18(16)24-17-8-2-1-3-9-17/h1-5,7-10H,6,11-15,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUOGOUQUFJHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2CN(CCN)S(=O)(=O)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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